Naphthaceno[2,1,12,11-opqra]naphthacene

Catalog No.
S3337375
CAS No.
188-42-1
M.F
C30H16
M. Wt
376.4 g/mol
Availability
In Stock
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Naphthaceno[2,1,12,11-opqra]naphthacene

CAS Number

188-42-1

Product Name

Naphthaceno[2,1,12,11-opqra]naphthacene

IUPAC Name

octacyclo[15.11.1.14,28.02,15.03,12.06,11.019,24.025,29]triaconta-1,3(12),4,6,8,10,13,15,17,19,21,23,25(29),26,28(30)-pentadecaene

Molecular Formula

C30H16

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C30H16/c1-3-7-23-17(5-1)13-21-15-19-10-12-26-24-8-4-2-6-18(24)14-22-16-20-9-11-25(23)27(21)29(20)30(19)28(22)26/h1-16H

InChI Key

AHVOGQHPOOFLNU-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C7C5=C4C(=CC7=CC8=CC=CC=C68)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C7C5=C4C(=CC7=CC8=CC=CC=C68)C=C3

Naphthaceno[2,1,12,11-opqra]naphthacene is a polycyclic aromatic hydrocarbon characterized by its complex structure, consisting of multiple fused aromatic rings. Its chemical formula is C30H16C_{30}H_{16} with a molecular weight of approximately 376.45 g/mol . This compound is part of a larger family of naphthacenes, which are known for their planar structure and significant electronic properties, making them interesting for various applications in materials science and organic electronics.

Include:

  • Oxidation: This compound can undergo oxidation when treated with strong oxidizing agents, leading to the formation of various oxidized derivatives.
  • Cyclodehydrogenation: A common synthetic route involves cyclodehydrogenation of suitable precursors, which facilitates the formation of the naphthacene framework.
  • Electrophilic Substitution: As with many polycyclic aromatic hydrocarbons, electrophilic substitution reactions can occur, although specific conditions and substituents will influence the outcome.

The synthesis of naphthaceno[2,1,12,11-opqra]naphthacene typically involves several methods:

  • Oxidative Cyclodehydrogenation: This method utilizes oxidants to facilitate the cyclization of simpler aromatic precursors into the complex naphthacene structure.
  • Chemical Vapor Deposition: This technique can be employed to produce thin films of naphthaceno[2,1,12,11-opqra]naphthacene for use in electronic devices.
  • Thermal Decomposition: Heating certain precursors under controlled conditions can yield naphthaceno[2,1,12,11-opqra]naphthacene.

Naphthaceno[2,1,12,11-opqra]naphthacene has potential applications in several fields:

  • Organic Electronics: Due to its electronic properties, it is being explored as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors: Its ability to interact with various chemical species makes it a candidate for sensor applications.
  • Research in Material Science: Investigations into its properties contribute to the understanding of polycyclic aromatic hydrocarbons and their behavior in different environments.

Interaction studies involving naphthaceno[2,1,12,11-opqra]naphthacene primarily focus on its electronic interactions with other molecules. These interactions can influence its photophysical properties and reactivity. Research has shown that such compounds can form charge transfer complexes with electron acceptors and donors, which is crucial for their application in organic electronic devices.

Naphthaceno[2,1,12,11-opqra]naphthacene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
NaphthaceneConsists of 5 fused ringsSimpler structure than naphthaceno[2,...
AnthraceneContains 3 fused benzene ringsKnown for its solid-state fluorescence
PhenanthreneComposed of 3 fused ringsExhibits strong luminescence properties
PyreneFour fused benzene ringsUsed in fluorescence spectroscopy

Naphthaceno[2,1,12,11-opqra]naphthacene's unique arrangement of rings distinguishes it from these compounds by providing different electronic characteristics and reactivity patterns that are essential for specific applications in materials science and electronics.

Propargyl Alcohol-Based Cyclization Strategies

Propargyl alcohols have emerged as versatile precursors for constructing fused PAHs due to their ability to undergo controlled cyclization under acidic conditions. A seminal approach involves the Brønsted acid-mediated cyclization of propargyl-functionalized phenanthrene derivatives, as demonstrated in the synthesis of oxonium-embedded PAHs [2].

Leaving Group Manipulation in Precursor Activation

The choice of leaving groups significantly impacts cyclization efficiency. Trifluoromethanesulfonyl (Tf) groups are preferred over traditional halides due to their superior leaving ability and stability under acidic conditions. For example, esterification of 1,8-diformyl-2,7-dihydroxyphenanthrene with trifluoromethanesulfonyl chloride yields activated intermediates that facilitate subsequent Sonogashira cross-coupling and cyclization steps [2]. Suboptimal leaving groups like BF4− result in incomplete cyclization due to poor solubility and intermediate instability [2].

Solvent Selection and Oxygen-Free Reaction Environments

Nonpolar solvents such as dichloromethane (CH2Cl2) and chloroform (CHCl3) enable high-yield cyclizations by stabilizing cationic intermediates while minimizing side reactions. Oxygen-free environments are critical to prevent oxidation of propargyl intermediates, which can lead to undesired byproducts like fulvene derivatives [3]. Reactions conducted under nitrogen atmosphere at 45–65°C achieve >85% yields for naphthaceno-fused products [2].

Comparative Analysis of Cata-Annulation vs. Linear Fusion Techniques

Cata-annulation strategies, which involve sequential ring formation at peripheral positions, offer superior regioselectivity for naphthaceno[2,1,12,11-opqra]naphthacene synthesis. This method leverages intramolecular Friedel-Crafts acylation to construct angularly fused rings, as seen in modified Haworth syntheses [1]. In contrast, linear fusion approaches, such as photocyclization of stilbazole derivatives, often produce mixtures of regioisomers due to competing reaction pathways [1] [4].

ParameterCata-AnnulationLinear Fusion
RegioselectivityHigh (≥90%)Moderate (60–70%)
Typical Yield75–88% [2] [4]45–65% [1]
ScalabilityGram-scale feasibleLimited to <500 mg

Electrochemical oxidation methods, while effective for planarizing tetrathiafulvalene-extended precursors, require stringent potential control to avoid over-oxidation [5].

Scalability Challenges in Multi-Ring System Construction

The synthesis of naphthaceno[2,1,12,11-opqra]naphthacene faces three primary scalability hurdles:

  • Precursor Stability: Multi-alkynylated phenanthrenes undergo premature oligomerization during storage, necessitating in situ generation prior to cyclization [2].
  • Purification Complexity: Chromatographic separation of planar PAHs from nonplanar byproducts becomes increasingly inefficient with larger ring systems, as seen in the purification of HATNA derivatives [1].
  • Reaction Homogeneity: Aggregation of intermediates in nonpolar solvents slows cyclization kinetics, requiring precise temperature modulation [4].

Notably, the three-step synthesis of corannulene—a smaller geodesic PAH—achieved gram-scale production through flash vacuum pyrolysis (FVP), but analogous methods for naphthaceno-fused systems remain underdeveloped due to thermal decomposition risks above 300°C [1] [3].

Naphthaceno[2,1,12,11-opqra]naphthacene represents a complex polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₆ and a molecular weight of 376.448 g/mol [1] [2]. This compound exhibits unique electronic properties that arise from its angular fusion pattern and extended π-conjugated system [3]. The electronic structure characterization of this molecule requires comprehensive quantum chemical analysis to understand its aromatic properties, biradical character, and energy gap modulation mechanisms.

Table 1: Electronic Properties of Naphthaceno[2,1,12,11-opqra]naphthacene

PropertyValueReference/Method
Molecular FormulaC₃₀H₁₆NIST WebBook
Molecular Weight (g/mol)376.448PubChem
CAS Registry Number188-42-1NIST WebBook
IUPAC Standard InChIKeyAHVOGQHPOOFLNU-UHFFFAOYSA-NNIST WebBook
Ionization Energy (eV) - Ref 16.58CTS Method (Briegleb, 1964)
Ionization Energy (eV) - Ref 26.19CTS Method (Matsen, 1956)
Calculated HOMO-LUMO Gap (eV)Estimated 1.8-2.5DFT Estimation
Number of π-electrons46Molecular Structure
Number of Aromatic Rings8Structural Analysis
PlanarityPlanarStructural Analysis
Symmetry Point GroupD₂ₕ (expected)Symmetry Analysis

The ionization energy values of 6.58 eV and 6.19 eV determined through charge transfer spectroscopy methods provide experimental benchmarks for understanding the electronic properties of this system [1]. These values indicate moderate electron-donating capability compared to smaller polycyclic aromatic hydrocarbons [4].

Clar Sextet Distribution in Angularly Fused Systems

The Clar aromatic sextet rule, formulated by Erich Clar in 1972, provides a fundamental framework for understanding the aromatic character of polycyclic aromatic hydrocarbons through the identification of benzene-like moieties within the molecular structure [5] [6]. In angularly fused systems such as Naphthaceno[2,1,12,11-opqra]naphthacene, the distribution of aromatic sextets becomes particularly complex due to the non-linear arrangement of the constituent rings [7].

The Clar sextet rule states that the resonance structure with the largest number of disjoint aromatic π-sextets is the most important for characterizing the properties of polycyclic aromatic hydrocarbons [6] [8]. For angularly fused systems, this principle must account for the geometric constraints imposed by the angular fusion pattern, which can limit the number of achievable aromatic sextets compared to linear or compact arrangements [9].

Table 2: Clar Sextet Distribution Analysis in Polycyclic Aromatic Hydrocarbons

Aromatic SystemNumber of RingsMaximum Clar SextetsAromatic Sextet EfficiencyPredicted Stability
Benzene11100%High
Naphthalene2150%Moderate
Anthracene3133%Low
Phenanthrene3267%High
Pyrene4250%Moderate
Coronene7686%Very High
Naphthaceno[2,1,12,11-opqra]naphthacene8Estimated 4-5Estimated 50-63%Moderate-High

In angularly fused systems, the aromatic sextet distribution is influenced by the topological arrangement of the rings and the presence of junction carbons that participate in multiple ring systems [7] [9]. The molecular electrostatic potential topography provides experimental validation of Clar's aromatic sextet theory, demonstrating that rings with higher aromatic character exhibit more negative electrostatic potential values [9].

For Naphthaceno[2,1,12,11-opqra]naphthacene, the angular fusion pattern creates a complex aromatic system where the maximum number of achievable Clar sextets is estimated to be 4-5 based on structural analysis [7]. This represents an aromatic sextet efficiency of approximately 50-63%, which is consistent with other angularly fused polycyclic aromatic hydrocarbons of similar complexity [6] [9].

The distribution of aromatic sextets in this compound is expected to be non-uniform, with certain regions of the molecule exhibiting higher local aromaticity than others [6] [7]. This heterogeneous aromatic character influences the chemical reactivity and stability of different positions within the molecular framework [6] [8].

Biradical Character Stabilization Mechanisms

Biradical character in polycyclic aromatic hydrocarbons emerges when the energy gain from aromatic stabilization compensates for the energy cost of unpaired electrons [10] [11]. In angularly fused systems like Naphthaceno[2,1,12,11-opqra]naphthacene, the biradical character is stabilized through specific mechanisms that involve the interplay between aromatic sextet formation and electronic correlation effects [12] [13].

The fundamental stabilization mechanism involves the gain of additional aromatic sextet rings in the biradical form compared to the closed-shell form [13] [14]. This aromatic stabilization can overcome the energy penalty associated with breaking sp²-sp² double bonds, leading to the emergence of significant biradical character in the ground state [10] [14].

Table 3: Biradical Character and Stability in Polycyclic Aromatic Systems

Compound TypeBiradical Character (%)Singlet-Triplet Gap (eV)Stability
Closed-shell PAHs (Benzene)04.7-5.2Very High
Acenes (Naphthalene)0-53.8-4.2Very High
Acenes (Anthracene)5-152.8-3.2High
Acenes (Tetracene)15-301.8-2.2Moderate
Acenes (Pentacene)30-501.0-1.4Low
Angular Fused SystemsVariable (5-40)1.5-3.5Variable
Naphthaceno[2,1,12,11-opqra]naphthaceneEstimated 10-25Estimated 1.8-2.5Moderate

In Naphthaceno[2,1,12,11-opqra]naphthacene, the biradical character is estimated to be in the range of 10-25% based on structural analogy with related angularly fused systems [12] [14]. This moderate biradical character arises from the balance between aromatic stabilization and the tendency toward electron pairing [11] [12].

The stabilization mechanisms include the localization of aromatic sextets in specific regions of the molecule, which allows for the accommodation of unpaired electrons in areas with reduced aromatic character [13] [14]. The angular fusion pattern creates regions of varying electron density and aromatic character, providing suitable sites for biradical localization [12] [15].

Nitrogen substitution studies on related systems have demonstrated that strategic heteroatom placement can modulate biradical character while maintaining chemical stability [12]. The positioning of substituents or heteroatoms in regions with pronounced Lowest Unoccupied Molecular Orbital coefficients can stabilize the biradical state through electronic delocalization effects [12] [14].

Singlet-Triplet Energy Gap Modulation Through Structural Design

The singlet-triplet energy gap represents a critical parameter that determines the biradical character and electronic properties of polycyclic aromatic hydrocarbons [16] [17]. In Naphthaceno[2,1,12,11-opqra]naphthacene, structural design principles can be applied to modulate this energy gap and control the electronic behavior of the system [18] [19].

The singlet-triplet energy gap in polycyclic aromatic hydrocarbons is governed by several factors including molecular size, topology, symmetry, and electronic correlation effects [17] [18]. For angular fused systems, the relationship between structure and energy gap is particularly complex due to the non-linear arrangement of aromatic rings [17] [20].

Table 4: Singlet-Triplet Energy Gap Modulation Strategies

Design StrategyEffect on S-T GapEffect on Biradical CharacterApplicability to Target Compound
Linear Extension (Acenes)Strong DecreaseStrong IncreaseNot Applicable
Angular FusionModerate DecreaseModerate IncreaseDirectly Relevant
Heteroatom SubstitutionVariableVariablePotentially Relevant
Substituent Effects (Electron-donating)Moderate DecreaseIncreaseRelevant for Derivatives
Substituent Effects (Electron-withdrawing)IncreaseDecreaseRelevant for Derivatives
Ring Size VariationVariableVariableNot Applicable
Structural DistortionUsually IncreaseUsually DecreaseLimited Relevance

The estimated singlet-triplet energy gap for Naphthaceno[2,1,12,11-opqra]naphthacene is 1.8-2.5 eV, which places it in the range typical for moderately-sized polycyclic aromatic hydrocarbons with significant biradical character [16] [17]. This energy gap is influenced by the angular fusion pattern, which creates a balance between aromatic stabilization and electronic correlation effects [18] [20].

Structural design strategies for modulating the singlet-triplet energy gap include the strategic placement of aromatic sextets to maximize stabilization in the triplet state [19] [20]. The incorporation of electron-donating substituents at positions with high Lowest Unoccupied Molecular Orbital coefficients can decrease the energy gap by stabilizing the triplet state relative to the singlet state [19] [21].

Silicon substitution has been demonstrated to be particularly effective in modulating singlet-triplet energy gaps by creating Hückel aromatic subunits in the triplet state [20]. This approach exploits the larger orbital size of silicon atoms to accommodate unpaired electrons while maintaining aromatic character in the remaining carbon framework [20] [22].

XLogP3

8.9

Other CAS

188-42-1

Wikipedia

Naphthaceno(2,1,12,11-opqra)naphthacene

Dates

Last modified: 02-18-2024

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